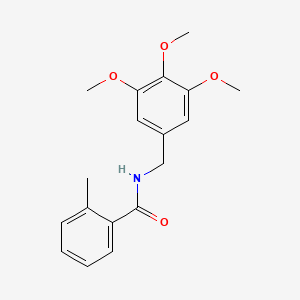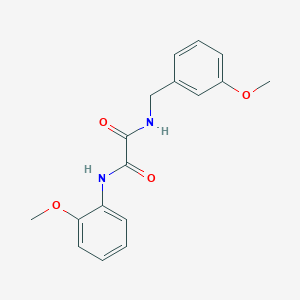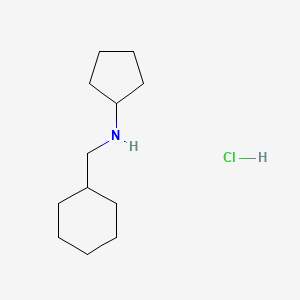
4-bromo-N-butyl-N-ethylbenzamide
Overview
Description
4-bromo-N-butyl-N-ethylbenzamide is an organic compound with the molecular formula C13H18BrNO It is a derivative of benzamide, where the hydrogen atoms on the nitrogen are replaced by butyl and ethyl groups, and a bromine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-butyl-N-ethylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with a mixture of butylamine and ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-butyl-N-ethylbenzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ethyl and butyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4-hydroxy-N-butyl-N-ethylbenzamide, 4-cyano-N-butyl-N-ethylbenzamide, or 4-amino-N-butyl-N-ethylbenzamide.
Reduction: N-butyl-N-ethylbenzylamine.
Oxidation: 4-bromo-N-butyl-N-ethylbenzoic acid.
Scientific Research Applications
4-bromo-N-butyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-butyl-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the butyl and ethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
4-bromo-N-butyl-N-ethylbenzamide can be compared with other benzamide derivatives, such as:
4-bromo-N-methyl-N-ethylbenzamide: Similar structure but with a methyl group instead of a butyl group.
4-chloro-N-butyl-N-ethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-butyl-N-ethylbenzamide: Lacks the halogen substitution on the benzene ring.
The uniqueness of this compound lies in the combination of the bromine atom and the butyl and ethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-butyl-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-5-10-15(4-2)13(16)11-6-8-12(14)9-7-11/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWCTVGCOGCYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B4572476.png)

![5-{[(2-ethylphenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4572489.png)
![(6E)-6-[[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4572494.png)
![2-[2-(2-bromoethoxy)ethoxy]naphthalene](/img/structure/B4572499.png)

![2-{[(2-ethoxy-1-naphthyl)methyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4572514.png)
![methyl 4-({N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4572519.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4572532.png)
![1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4572536.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4572545.png)
![METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE](/img/structure/B4572562.png)

![N-(3-methoxypropyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4572572.png)
